Benzophenone-11

説明

Benzophenone-11 is an organic compound belonging to the class of benzophenones. It is characterized by the presence of two phenyl groups attached to a central carbonyl group. This compound is widely used in various industries due to its unique chemical properties, including its ability to absorb ultraviolet light, making it a common ingredient in sunscreens and other cosmetic products.

準備方法

Synthetic Routes and Reaction Conditions: Benzophenone-11 can be synthesized through several methods, including:

Friedel-Crafts Acylation: This method involves the reaction of benzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C.

Decarboxylation of 2-Benzoylbenzoic Acid: This method involves the thermal decomposition of 2-benzoylbenzoic acid in the presence of a copper catalyst. The reaction is carried out at elevated temperatures, typically around 200-250°C.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Friedel-Crafts acylation method is commonly employed due to its efficiency and cost-effectiveness.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form benzophenone oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield diphenylmethanol. Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, where one of the phenyl groups is substituted with various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Benzophenone oxides.

Reduction: Diphenylmethanol.

Substitution: Halogenated benzophenones, nitrobenzophenones, and sulfonated benzophenones.

科学的研究の応用

Benzophenone-11 has a wide range of applications in scientific research, including:

Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

Biology: Employed in the study of protein-ligand interactions due to its ability to form covalent bonds with amino acids upon exposure to ultraviolet light.

Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.

Industry: Utilized in the production of ultraviolet-curable coatings, inks, and adhesives.

作用機序

Benzophenone-11 exerts its effects primarily through its ability to absorb ultraviolet light. Upon absorption of ultraviolet light, this compound undergoes a photochemical reaction, resulting in the formation of reactive oxygen species. These reactive oxygen species can interact with various molecular targets, including proteins and nucleic acids, leading to a range of biological effects. In the context of sunscreens, this compound helps protect the skin by absorbing harmful ultraviolet radiation and preventing it from penetrating deeper layers of the skin.

類似化合物との比較

Benzophenone: The simplest member of the benzophenone family, used in similar applications but with different absorption properties.

Oxybenzone: A substituted benzophenone used in sunscreens with enhanced ultraviolet absorption capabilities.

Dioxybenzone: Another substituted benzophenone with similar applications in sunscreens and ultraviolet-curable coatings.

Uniqueness of Benzophenone-11: this compound is unique due to its specific absorption spectrum and photochemical properties, making it particularly effective in applications requiring ultraviolet light absorption. Its ability to form covalent bonds with proteins upon exposure to ultraviolet light also makes it valuable in biological research.

生物活性

Benzophenone-11 (BP-11), a member of the benzophenone family, is primarily recognized for its applications in cosmetics and as a UV filter. However, its biological activity extends beyond these uses, encompassing anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the significant biological activities of BP-11, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its aryl ketone structure, which allows it to absorb UV light effectively. Its chemical formula is , and it has a molecular weight of 198.22 g/mol. The structural configuration contributes to its interactions with biological systems, influencing its pharmacological properties.

1. Anticancer Activity

Recent studies have indicated that BP-11 exhibits promising anticancer properties. Research involving various benzophenones has shown that certain derivatives can inhibit tumor cell proliferation. For instance, a study noted that benzophenones, including BP-11, demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HL-60 | 0.48 |

| A-549 | 0.82 |

| SMMC-7721 | 0.26 |

| SW480 | 0.99 |

These findings suggest that BP-11 may target critical pathways in cancer cells, potentially disrupting their growth and survival mechanisms .

2. Anti-inflammatory Properties

BP-11 has also been studied for its anti-inflammatory effects. In vitro experiments demonstrated that BP-11 could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated immune cells. The IC50 values for these effects were reported as follows:

| Cytokine | IC50 (nM) |

|---|---|

| TNF-α | 159 |

| IL-1β | 226 |

Furthermore, structure-activity relationship (SAR) studies revealed that modifications to the benzophenone structure could enhance its inhibitory potency against these inflammatory markers .

3. Antimicrobial Activity

The antimicrobial potential of BP-11 has been explored through various synthetic derivatives. A study reported that certain benzophenone derivatives exhibited significant antimicrobial activity against a range of pathogens, suggesting that BP-11 could serve as a scaffold for developing new antimicrobial agents .

Case Studies

A retrospective analysis focused on the safety and efficacy of benzophenones, including BP-11, indicated that these compounds are generally recognized as safe when used appropriately in cosmetic formulations . However, concerns regarding potential carcinogenic effects have been raised based on animal studies showing increased incidences of renal tumors in rats exposed to high doses of benzophenone .

Safety and Regulatory Status

The safety assessment of BP-11 has been reviewed by various regulatory bodies, concluding that it is safe for use in cosmetics at specified concentrations. The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated benzophenones and recommended limits on their usage to mitigate any potential health risks associated with prolonged exposure .

特性

IUPAC Name |

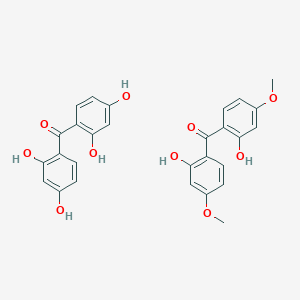

bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5.C13H10O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17;14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h3-8,16-17H,1-2H3;1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBIQTAAJCSNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O.C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021357 | |

| Record name | Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341-54-4 | |

| Record name | Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。